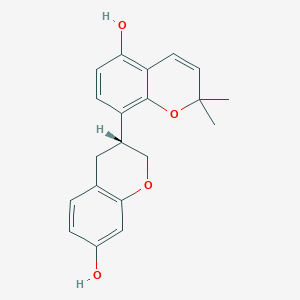

Erythbidin A

説明

Erythbidin A, a novel compound isolated from the wood of Erythrina x bidwillii, has attracted scientific interest due to its unique structure and potential applications. This compound, along with known isoflavans such as phaseollinisoflavan and pterocarpan sandwicensin, contributes to the diverse phytochemical profile of the Erythrina species. Erythbidin A is characterized by a distinct dimethylpyrene substitution at the 2′,3′-position, distinguishing it from other isoflavans and highlighting its chemical significance (Tanaka et al., 1998).

Synthesis Analysis

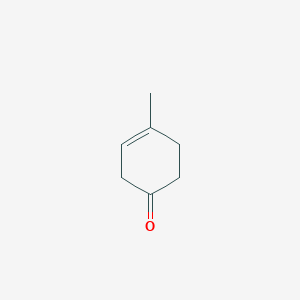

The synthesis of Erythbidin A and its analogs has not been directly detailed in the available literature through the search. However, the synthesis of complex organic molecules often involves multi-step reactions, including the formation of key intermediates, functional group transformations, and chiral center generation. For compounds similar to Erythbidin A, methodologies such as oxidative phenol dearomatization mediated by hypervalent iodine reagents could be relevant, as demonstrated in the synthesis of the erythrina alkaloid erysotramidine, which also employs a novel route to a key indolinone moiety (L'homme et al., 2014).

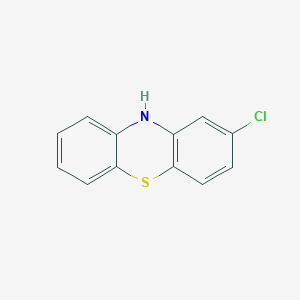

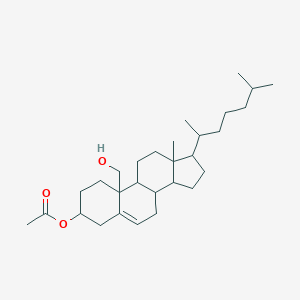

Molecular Structure Analysis

The molecular structure of Erythbidin A, featuring a dimethylpyrene substitution, suggests a complex architecture with significant implications for its chemical behavior and interactions. The structure is a testament to the compound's biosynthesis pathway, potentially involving unique enzyme-mediated processes that result in the distinct spiro[2H-indole-2,5'(4'H)-thiazol]-3-one structure found in related compounds like erucalexin (Pedras et al., 2006).

科学的研究の応用

Antibacterial Activity : Erythbidin E, a compound related to Erythbidin A, showed potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) (Tanaka et al., 2007).

Phytoestrogens and Neurological Health : Phytoestrogens, which Erythbidin A may be classified under, have been studied for their potential in sustaining neurological health and preventing Alzheimer's disease (Du et al., 2006).

Cardiovascular Disease Treatment : The use of medicinal herbs, which might include compounds like Erythbidin A, has shown promise in treating cardiovascular diseases by improving conditions such as dyslipidemia, atherosclerosis, and hypertension (Chávez-Castillo et al., 2020).

Neuroprotection : Similar to other phytoestrogens, Erythbidin A could potentially exert neuroprotective effects at the plasma membrane. However, it's unclear if it can sustain neuron mitochondrial viability or induce cellular correlates of memory (Zhao et al., 2002).

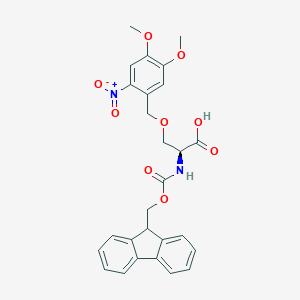

特性

IUPAC Name |

8-[(3R)-7-hydroxy-3,4-dihydro-2H-chromen-3-yl]-2,2-dimethylchromen-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O4/c1-20(2)8-7-16-17(22)6-5-15(19(16)24-20)13-9-12-3-4-14(21)10-18(12)23-11-13/h3-8,10,13,21-22H,9,11H2,1-2H3/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWNBCUTXAPZFIT-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(C=CC(=C2O1)C3CC4=C(C=C(C=C4)O)OC3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C=CC2=C(C=CC(=C2O1)[C@H]3CC4=C(C=C(C=C4)O)OC3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Erythbidin A | |

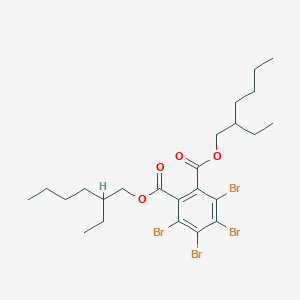

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2R,3R,4S)-3,4,5-triacetyloxy-3,4-dihydro-2H-pyran-2-yl]methyl acetate](/img/structure/B30697.png)

![N-[(3,5-difluorophenyl)acetyl]alanine](/img/structure/B30708.png)

![5H,7H-Dibenzo[b,d]azepin-6-one](/img/structure/B30713.png)

![2-((6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methyl)isoindoline-1,3-dione](/img/structure/B30719.png)